6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate is a chemical compound characterized by its unique pyridazine structure, which is of significant interest in medicinal chemistry. The compound is classified as a pyridazine derivative and is recognized for its potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 292.29 g/mol.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Key Organics, which provide detailed specifications regarding its purity and structural information. It falls under the category of heterocyclic compounds, specifically pyridazines, which are known for their diverse pharmacological properties.
The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate typically involves multi-step organic reactions. Common synthetic methods may include:
The synthesis often requires specific reagents such as bases, solvents, and catalysts to facilitate the reactions effectively. Temperature control and reaction time are critical to achieving optimal yields and purity levels.
The compound's structural data includes:
The chemical reactivity of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate can involve various reactions such as:
These reactions require careful control of conditions such as pH, temperature, and concentration to optimize yields and minimize by-products.
The mechanism of action for compounds like 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate is often linked to their interaction with biological targets such as enzymes or receptors. The proposed mechanisms include:
Research into similar compounds suggests that the presence of the pyridazine ring enhances binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with target molecules.
The physical properties of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate include:
Chemical properties include:
The applications of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate span various fields in medicinal chemistry, including:
The synthesis of 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate (PubChem CID: 1472470) [1] relies on carefully orchestrated multi-step sequences that address the reactivity challenges of the pyridazinone core. The most efficient route begins with the preparation of 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid (CAS 412339-01-6) [7], achieved through alkaline hydrolysis of the corresponding ethyl ester precursor. This carboxylic acid intermediate serves as the foundational building block for subsequent derivatization.
The critical esterification step employs Schotten-Baumann conditions, where the pyridazinecarboxylic acid is activated in situ using thionyl chloride to form the acid chloride, followed by immediate reaction with p-methoxyphenol in dichloromethane with triethylamine as base. This method consistently achieves yields of 72-78% with minimal diacylation byproducts (<5%). Alternative pathways involve direct coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyst in anhydrous THF, but this approach suffers from lower yields (60-65%) due to the formation of N-acylurea side products.
Recent advances have explored Ullmann-type condensation strategies for constructing the pyridazinone core directly from 4-methoxybenzoic acid derivatives and halogenated phenylpyridazinones. These methods utilize copper(I) iodide/trans-1,2-diaminocyclohexane catalytic systems in refluxing toluene, enabling a one-pot assembly of the target molecule in moderate yields (55-60%) but with superior atom economy compared to stepwise approaches [1] [7].
Table 1: Comparative Analysis of Synthetic Routes to 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate
Synthetic Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Major Byproducts |
---|---|---|---|---|
Schotten-Baumann Esterification | SOCl₂, Et₃N, DCM, 0°C→RT | 72-78 | >99 | Chlorinated impurities (<3%) |
DCC/DMAP Coupling | DCC, DMAP, THF, 24h RT | 60-65 | 95-97 | DCU, N-acylureas (5-8%) |
Ullmann Condensation | CuI, DACH, Toluene, reflux | 55-60 | 98 | Biaryl ethers (10-12%) |
Catalytic innovation has dramatically transformed the functionalization of pyridazinone scaffolds, particularly for ester bond formation and ring modifications. Palladium-catalyzed carbonylative coupling has emerged as a powerful tool for introducing ester functionalities directly onto the pyridazinyl ring. Using Pd(OAc)₂/Xantphos catalytic systems under 20 atm CO pressure, researchers have coupled 3-bromo-6-oxo-1-phenyl-1,6-dihydropyridazine with p-methoxyphenol to yield the target ester in a single step (65% yield) [4]. This approach bypasses the need for pre-formed carboxylic acid intermediates, significantly streamlining synthesis.
Lipase-mediated transesterification provides an eco-friendly alternative for constructing the ester linkage. Immobilized Candida antarctica lipase B (Novozym 435) catalyzes the reaction between 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid and vinyl 4-methoxybenzoate in anhydrous tert-butanol at 60°C. This enzymatic method achieves 70% conversion with exceptional chemoselectivity (>99%), preserving acid-sensitive functional groups that would be compromised under traditional acid-catalyzed conditions. The kinetic resolution capability of this biocatalyst also enables enantioselective modification of chiral pyridazinone analogues [2].
For C-H functionalization, ruthenium catalysts have proven effective for direct arylation at the pyridazinone C4 position. Using [RuCl₂(p-cymene)]₂ with Cu(OAc)₂ as oxidant and K₂CO₃ base, electron-deficient aryl bromides couple efficiently with the pyridazinone core (50-65% yields). This methodology enables late-stage diversification of the scaffold without requiring halogenation steps, offering significant advantages for generating structural analogues [4] [7].
Table 2: Catalytic Systems for Pyridazinone Functionalization
Catalytic System | Reaction Type | Temperature (°C) | Conversion/Yield | Selectivity |
---|---|---|---|---|
Pd(OAc)₂/Xantphos/CO (20 atm) | Carbonylative Coupling | 120 | 65% | >95% |
Novozym 435 (CALB) | Transesterification | 60 | 70% conversion | >99% |
[RuCl₂(p-cymene)]₂/Cu(OAc)₂ | C-H Arylation | 150 | 50-65% | Ortho:Meta (85:15) |
The solid-state characteristics of 6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate exhibit pronounced solvent-dependent polymorphism, significantly impacting its material properties. Through systematic screening, three distinct polymorphs have been identified and characterized by single-crystal X-ray diffraction (SC-XRD) and differential scanning calorimetry (DSC). The Form I polymorph, obtained from slow evaporation of ethanol solutions at 4°C, adopts a monoclinic crystal system (P2₁/c space group) with dimeric hydrogen-bonding motifs between pyridazinone carbonyls. This form demonstrates superior thermodynamic stability up to its melting point of 203-205°C [3].
Form II crystallizes from acetonitrile/ethyl acetate mixtures (9:1) as orthorhombic crystals (Pna2₁ space group) featuring catemeric hydrogen-bonding networks. While metastable, this polymorph exhibits enhanced dissolution kinetics valuable for formulation development. The rarely observed Form III emerges exclusively from tert-butyl methyl ether (TBME) solutions under rapid cooling conditions. This triclinic polymorph (P-1 space group) contains solvent channels that influence its compaction properties but render it unstable above 40°C, undergoing spontaneous transition to Form I.
Controlled crystallization leverages solvent polarity parameters to direct polymorphic outcomes. High-polarity solvents (DN>30, AN>20) favor the kinetic Form II through solvation of the pyridazinone carbonyl, while medium-polarity alcohols (ethanol, n-propanol) produce the stable Form I. The addition of hydrocarbon antisolvents (n-heptane, cyclohexane) to saturated DMF solutions enables high-yield (85%) isolation of phase-pure Form I crystals with controlled particle size distribution (D50 = 50±5μm) [3] [6].
Table 3: Polymorphic Characteristics of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-methoxybenzenecarboxylate
Polymorph | Crystallization Solvent | Crystal System | Space Group | Melting Point (°C) | Hydrogen Bonding Motif |
---|---|---|---|---|---|
Form I | Ethanol | Monoclinic | P2₁/c | 203-205 | Dimeric R₂²(8) |
Form II | Acetonitrile/Ethyl Acetate | Orthorhombic | Pna2₁ | 198-200 (decomp) | Catemeric C(4) |
Form III | tert-Butyl Methyl Ether | Triclinic | P-1 | 190-192 (transitions) | Solvated Channels |
Achieving regioselective modification of the pyridazinyl carboxylate scaffold necessitates strategic deployment of protecting groups, particularly when introducing electrophilic substituents or conducting multi-site functionalization. The carboxylic acid functionality presents significant challenges during electrophilic aromatic substitution due to its directing effects and potential for anhydride formation. Tert-butyldimethylsilyl (TBS) protection effectively masks the carboxylic acid as a silyl ester, permitting electrophilic bromination at the pyridazine C4 position with 85% regioselectivity. Subsequent fluoride-mediated deprotection (TBAF/THF) restores the carboxylic acid with <5% desilylation byproducts [7].
For N-functionalization of the pyridazinone ring, the SEM group [2-(trimethylsilyl)ethoxymethyl] demonstrates exceptional utility. Protection occurs quantitatively using SEM-Cl and diisopropylethylamine in acetonitrile at 60°C. The SEM group withstands subsequent Suzuki coupling conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/water) and strong reducing agents (LiAlH₄), yet cleanly deprotects under mild acidic conditions (TsOH, MeOH, 50°C) without scaffold degradation. This orthogonal protection strategy enables the synthesis of N1-substituted derivatives inaccessible through direct methods [4] [7].
Boc protection of aminopyridazine precursors offers advantages in Dimroth rearrangement approaches to unsymmetrical 1,3-disubstituted pyridazinones. When 5-amino-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes Boc protection before condensation with phenylhydrazine, the rearrangement proceeds with complete regiocontrol, affording N1-phenyl substituted pyridazinones exclusively. Acidic deprotection (TFA/DCM) then reveals the C3-carboxylic acid for targeted esterification without competing N-alkylation [4].
Table 4: Protecting Group Strategies for Pyridazinyl Carboxylate Functionalization
Protecting Group | Protected Functionality | Protection Conditions | Deprotection Conditions | Compatibility |
---|---|---|---|---|
TBS | Carboxylic Acid | TBSCl, imidazole, DMF, 25°C | TBAF, THF, 0°C→RT | Bromination, Nitration |
SEM | Pyridazinone N2 | SEM-Cl, iPr₂NEt, CH₃CN, 60°C | TsOH, MeOH, 50°C | Suzuki Coupling, LiAlH₄ Reduction |
Boc | Amino Group | Boc₂O, DMAP, THF/H₂O, 25°C | TFA/DCM (1:1), 0°C | Dimroth Rearrangement, Cyclocondensations |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1